4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Description
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide is a sulfolene-derived heterocyclic compound featuring fused thiophene and furan rings. Its structure includes a sulfur dioxide (SO₂) bridge, which stabilizes the dihydro system while enabling thermal extrusion of SO₂ to generate reactive dienes. This compound is primarily utilized as a synthon in Diels–Alder reactions, where its latent diene system reacts with dienophiles to form six-membered cycloadducts .
Properties
IUPAC Name |
4,6-dihydrothieno[3,4-b]furan 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-10(8)3-5-1-2-9-6(5)4-10/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVANOEOMAGNKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)OC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566394 | |
| Record name | 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142775-97-1 | |
| Record name | 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thienyl and furan derivatives, which undergo cyclization in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfone group, converting it to sulfide or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s unique structure allows it to interact with specific proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4,6-Dihydrothieno[3,4-c]furan 5,5-Dioxide
- Structural Difference : The annulation position ([3,4-c] vs. [3,4-b]) alters the spatial arrangement of the fused rings. In the [3,4-c] isomer, the furan ring is positioned such that the diene system is more accessible for Diels–Alder reactions .
- Reactivity: This isomer reacts efficiently with dienophiles like dimethyl acetylenedicarboxylate (DMAD) and dimethyl maleate, forming cycloadducts with high regioselectivity .
- Alkylation : Selective alkylation at the 4- and 6-positions enhances its utility in synthesizing substituted dienes for intramolecular Diels–Alder reactions .
4,6-Dihydrothieno[3,4-b]thiophene 5,5-Dioxide
- Heteroatom Substitution : Replacing the furan oxygen with a sulfur atom (thiophene) increases electron density and alters thermal stability.
- SO₂ Extrusion : Upon heating, this compound loses SO₂ to generate 2,3-dihydro-2,3-dimethylenethiophene, a reactive diene for thiophene-based syntheses .
- Synthetic Utility : Its stability as a precursor makes it advantageous for controlled diene release in stepwise reactions .
Thieno[3,4-d]thiazole and Isoxazole Derivatives
- Heterocycle Variation: Thiazole (N/S) and isoxazole (N/O) rings introduce additional heteroatoms, modifying electronic properties. For example, 4,6-dihydrothieno[3,4-d]thiazole 5,5-dioxide exhibits distinct polarity and solubility compared to furan analogs .
- Safety Profile : Thiazole derivatives may pose specific hazards (e.g., H315: skin irritation), necessitating careful handling .
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate
- Functionalization : The addition of a methyl ester group at the 2-position alters solubility and reactivity. This derivative is used in fine chemical synthesis but requires precautions due to hazards like H302 (harmful if swallowed) .
Comparative Data Table
Biological Activity
Overview
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide is a heterocyclic compound characterized by a fused ring system that incorporates sulfur and oxygen atoms. This compound belongs to the thienofuran class, which is notable for its unique structural and electronic properties. The biological activity of this compound has garnered interest in various fields, including medicinal chemistry and materials science.
The compound's structure features a sulfone group, which plays a crucial role in its reactivity and biological interactions. The general formula can be expressed as , with a CAS number of 142775-97-1. Its synthesis typically involves cyclization reactions of thienyl and furan derivatives under specific conditions, often utilizing oxidizing agents to facilitate the formation of the fused ring system.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfone group can engage in redox reactions, influencing cellular pathways and enzyme activities. This interaction suggests potential therapeutic effects in various disease models .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thienofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Disruption of cell membranes |
| Anticancer | High | Induction of apoptosis |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability in breast cancer cells while showing minimal toxicity towards normal cells .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of thienofurans were tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones indicating effective antimicrobial action at concentrations as low as 25 µg/mL .
Future Directions in Research
The unique structural attributes and promising biological activities suggest that further research could lead to the development of new therapeutic agents based on this compound. Potential areas for future investigation include:
- Optimization for Drug Development : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Mechanistic Studies : Detailed studies on how this compound interacts with cellular components could provide insights into its therapeutic potential.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
